

(+)-Atenolol as a Reference Standard: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **(+)-Atenolol**, the dextrorotatory enantiomer of Atenolol, and its critical role as a reference standard in analytical chemistry. The focus is on its application in the chiral separation and quantification of atenolol enantiomers, a crucial aspect of quality control and regulatory compliance in the pharmaceutical industry.

Introduction: The Significance of Chirality in Atenolol

Atenolol, chemically (RS)-4-(2-hydroxy-3-isopropylaminopropoxy) phenylacetamide, is a cardioselective beta-1 adrenergic receptor blocker widely used in the treatment of cardiovascular conditions such as hypertension and angina pectoris.[1][2] The molecule possesses a single chiral center, leading to the existence of two enantiomers: (S)-(-)-Atenolol and (R)-(+)-Atenolol.[3]

While atenolol is commercially available as a racemic mixture (a 1:1 ratio of both enantiomers), studies have shown that the pharmacological activity, particularly the beta-blocking effect, resides primarily in the (S)-enantiomer.[3][4] The (R)-enantiomer, (+)-Atenolol, is significantly less active. This enantioselective activity underscores the importance of analytical methods capable of separating and quantifying the individual enantiomers. Such methods are essential for pharmacokinetic studies, impurity profiling, and ensuring the quality and consistency of pharmaceutical formulations.[1][5]



(+)-Atenolol, as a certified reference standard, serves as the benchmark against which the (R)-enantiomer is identified and quantified in analytical procedures. Its purity and well-characterized properties are fundamental to the accuracy and validity of these methods.

Physicochemical Properties of Atenolol

A reference standard must have well-defined physical and chemical properties. The table below summarizes key data for Atenolol.

Property	Value	Reference
Chemical Name	(R)-(+)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]be nzeneacetamide	
Synonym(s)	(+)-Atenolol, (R)-Atenolol, D- Atenolol	[1]
Molecular Formula	C14H22N2O3	
Molecular Weight	266.34 g/mol	
CAS Number	29122-68-7 (for racemic)	
Melting Point	152°C - 156.5°C	[6][7]
Appearance	White to off-white crystalline powder	[8]
Solubility	Water: 26.5 mg/mL (at 37°C)	[9]
рКа	9.6 (at 25°C)	[7]
Log P (octanol/water)	0.23	[9]

Note: Properties are for the atenolol molecule. The specific properties of the (+)-enantiomer are primarily its optical rotation.

Analytical Applications and Methodologies



The primary application of a **(+)-Atenolol** reference standard is in the chiral separation of atenolol. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose, utilizing various chiral stationary phases (CSPs).[1][5] Other analytical techniques for atenolol in general include UV-Visible spectrophotometry, voltammetry, and LC-MS.[10]

Detailed below are established HPLC protocols for the enantiomeric separation of atenolol. The **(+)-Atenolol** reference standard is crucial for peak identification and method validation in these procedures.

Protocol 1: Chiral HPLC with an AGP Stationary Phase

This method utilizes an $\alpha 1$ -acid glycoprotein (AGP) chiral stationary phase for the enantioselective determination of atenolol.[1]

- Chromatographic System: Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).[1]
- Column: Chiralcel AGP, 150 x 4.0 mm I.D., 5 μm particle size.[1]
- Mobile Phase: 10 mM Sodium Phosphate Buffer (pH 7.0): Methanol (95:5 v/v).[1]
- Flow Rate: 0.9 mL/min.[1]
- Detection: UV at 225 nm.[1]
- Sample Preparation: A stock solution of racemic atenolol is prepared. For analysis of tablets, a powder equivalent to a specific dose is dissolved in methanol, sonicated, filtered, and diluted with the mobile phase.[1]

Protocol 2: Chiral HPLC with a Cellulose-Based Stationary Phase

This method employs a cellulose-derivative-based chiral column for separation.[5][11][12]

- Chromatographic System: High-Performance Liquid Chromatography (HPLC).[5]
- Column: Chiralcel OD, 250 x 4.6 mm, 10 μm particle size.[5][11]
- Mobile Phase: Hexane: Ethanol: Diethylamine (75:25:0.1 v/v/v).[5][11]



- Flow Rate: 0.7 mL/min (column pressure should be kept below 400 psi).[5]
- Detection: UV at 276 nm.[5][11]
- Sample Preparation: Standards and samples are prepared by dissolving in the mobile phase. For tablets, a powdered sample is dissolved in ethanol, sonicated, filtered, and then diluted with the mobile phase.[12]

Protocol 3: Two-Dimensional Liquid Chromatography (2D-LC)

This advanced technique allows for the simultaneous analysis of atenolol impurities and the separation of its enantiomers in a single run.[3]

- First Dimension (1D) Impurity Analysis:
 - System: Reversed-Phase Chromatography.[3]
 - Column: Agilent InfinityLab Poroshell 120 EC-C18.[3]
 - Purpose: Separates racemic (R/S)-atenolol from its known impurities.[3]
- Second Dimension (2D) Enantiomeric Separation:
 - System: Chiral Chromatography.[3]
 - Column: Agilent InfinityLab Poroshell 120 Chiral-T.[3]
 - Purpose: The atenolol peak from the first dimension is transferred to the second dimension for the separation of (R)- and (S)-atenolol.[3]

Quantitative Data Summary

The following tables summarize quantitative performance data from the described analytical methods.

Table 1: Performance Data for Chiral HPLC Method 1 (AGP Column)[1]



Parameter	(R)-(+)-Atenolol	(S)-(-)-Atenolol
Retention Time (tR)	7.58 min	9.14 min
Linearity Range	10 - 100 μg/mL	10 - 100 μg/mL
Intra-day CV (%)	2.69 - 3.97	2.69 - 3.97
Inter-day CV (%)	7.05 - 9.43	7.05 - 9.43

Table 2: Performance Data for Chiral HPLC Method 2 (Chiralcel OD Column)[5][12]

Parameter	(R)-(+)-Atenolol	(S)-(-)-Atenolol
Linearity Range	10.0 - 190.0 μg/mL	10.0 - 190.0 μg/mL
Correlation Coefficient (r²)	0.9999	0.9999
Coefficient of Variation (%)	0.60 - 0.69	0.59 - 0.63
Average Recovery (%)	100.37 - 100.63	99.78 - 100.33

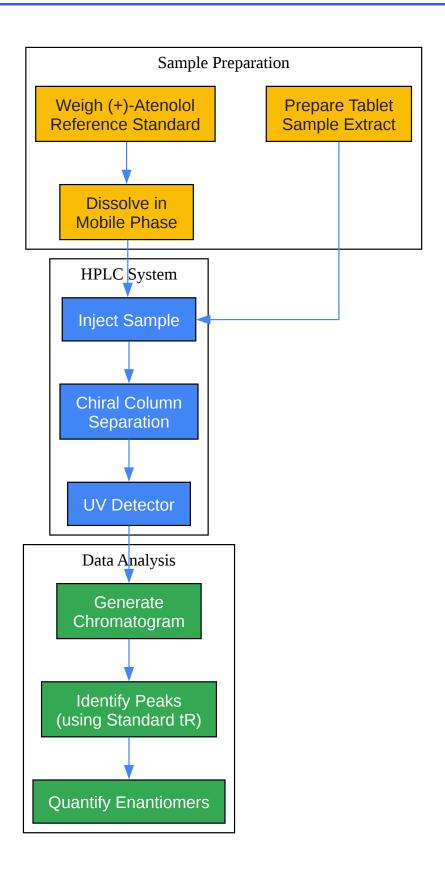
Table 3: Performance Data for Spectrophotometric Method[10]

Parameter	Value
λmax (Complex)	414 nm
Linearity Range	2.66 - 26.63 μg/mL
Correlation Coefficient (R²)	0.9999
Limit of Detection (LOD)	0.22 μg/mL
Limit of Quantification (LOQ)	0.66 μg/mL

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of **(+)- Atenolol**.

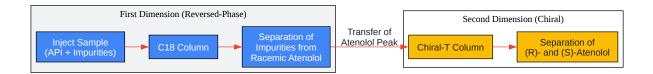




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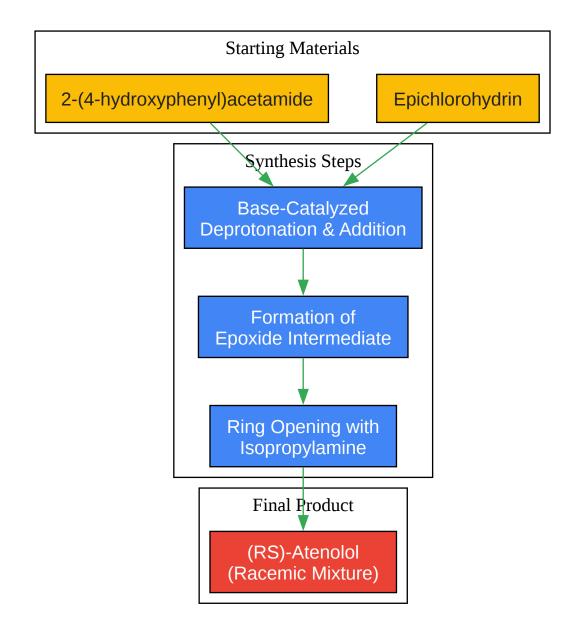
Caption: Workflow for Chiral HPLC Analysis of Atenolol Enantiomers.





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Caption: Logical Flow of a 2D-LC System for Atenolol Analysis.[3]





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Caption: Simplified Synthesis Pathway for Racemic Atenolol.[2][13][14]

Conclusion

The use of **(+)-Atenolol** as a reference standard is indispensable for the accurate and reliable analysis of atenolol in pharmaceutical products. Given the stereoselective nature of its pharmacological activity, the ability to resolve and quantify the individual (R) and (S) enantiomers is a regulatory and quality control necessity. The detailed HPLC protocols and associated quantitative data provided in this guide demonstrate established methods where a high-purity **(+)-Atenolol** standard is essential for peak identification, method validation, and ensuring the final drug product's safety and efficacy. The continued use of well-characterized reference standards like **(+)-Atenolol** will remain a cornerstone of pharmaceutical analysis.

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